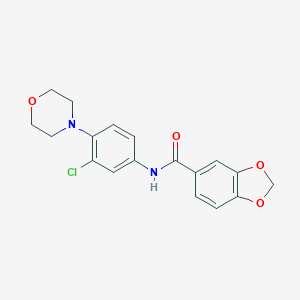![molecular formula C20H25N3O3S B251409 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as DSP-0337, is a small molecule drug that has shown potential in the treatment of various diseases.
Wirkmechanismus
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is believed to work by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can alter the expression of genes that are involved in various biological processes, including cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation markers in animal models. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its specificity for BRD4, which makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to continue studying its potential in the treatment of cancer, inflammation, and neurological disorders. Another direction is to develop more potent analogs of this compound that may be more useful in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several chemical reactions. The starting material is 4-(methylsulfonyl)-1-piperazine, which is reacted with 4-nitrophenylboronic acid to form 4-(4-nitrophenyl)-1-piperazine. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation markers in animal models. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H25N3O3S |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3,5-dimethyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3S/c1-15-12-16(2)14-17(13-15)20(24)21-18-4-6-19(7-5-18)22-8-10-23(11-9-22)27(3,25)26/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
ZWVIAVYOZIDSAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)
